- Preparation of piperidine derivatives for use as orexin receptor antagonists, World Intellectual Property Organization, , ,

Cas no 937648-82-3 (3-METHYLPICOLINAMIDE)

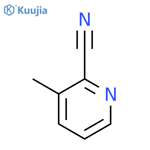

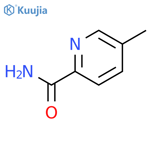

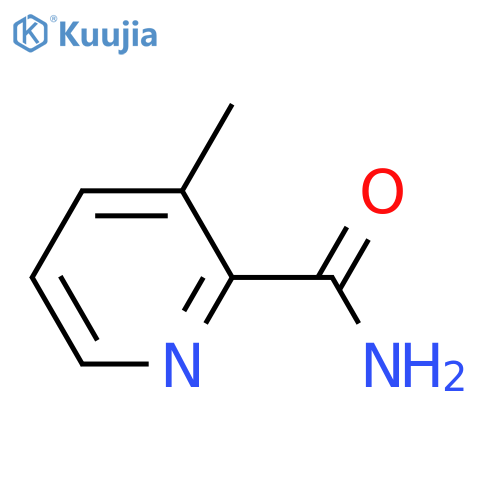

3-METHYLPICOLINAMIDE structure

Nome del prodotto:3-METHYLPICOLINAMIDE

3-METHYLPICOLINAMIDE Proprietà chimiche e fisiche

Nomi e identificatori

-

- 3-METHYLPICOLINAMIDE

- 3-Methyl-2-pyridinecarboxamide

- 2-Pyridinecarboxamide,3-methyl-

- 3-Methylpyridine-2-carboxamide

- PYR054

- 3-Methyl-2-pyridinecarboxamide (ACI)

- 3-Methyl-pyridine-2-carboxylic acid amide

- AIOUQYUFHADEHR-UHFFFAOYSA-N

- DB-079681

- J-512920

- SCHEMBL162188

- 3-methyl-2-pyridine carboxamide

- DTXSID10586360

- TS-01750

- MFCD04108101

- CS-0172071

- methylpyridine carboxamide

- 937648-82-3

- AN-584/40470516

- AKOS005067601

-

- MDL: MFCD04108101

- Inchi: 1S/C7H8N2O/c1-5-3-2-4-9-6(5)7(8)10/h2-4H,1H3,(H2,8,10)

- Chiave InChI: AIOUQYUFHADEHR-UHFFFAOYSA-N

- Sorrisi: O=C(C1C(C)=CC=CN=1)N

Proprietà calcolate

- Massa esatta: 136.06400

- Massa monoisotopica: 136.063662883g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 10

- Conta legami ruotabili: 1

- Complessità: 136

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 0.4

- Conta Tautomer: 2

- Superficie polare topologica: 56Ų

- Carica superficiale: 0

Proprietà sperimentali

- Densità: 1.157

- Punto di ebollizione: 291 ºC

- Punto di infiammabilità: 130 ºC

- Indice di rifrazione: 1.561

- PSA: 55.98000

- LogP: 1.18920

- Pressione di vapore: 0.0±0.6 mmHg at 25°C

3-METHYLPICOLINAMIDE Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302

- Dichiarazione di avvertimento: P280;P305+P351+P338

- Istruzioni di sicurezza: H303+H313+H333

- Condizioni di conservazione:Room temperature

3-METHYLPICOLINAMIDE Dati doganali

- CODICE SA:2933399090

- Dati doganali:

Codice doganale cinese:

2933399090Panoramica:

2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

3-METHYLPICOLINAMIDE Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR40408-1g |

3-Methylpyridine-2-carboxamide |

937648-82-3 | 1g |

£135.00 | 2024-07-28 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M30690-1g |

3-Methylpicolinamide |

937648-82-3 | 1g |

¥2732.0 | 2021-09-08 | ||

| TRC | M321475-50mg |

3-Methylpicolinamide |

937648-82-3 | 50mg |

$ 50.00 | 2022-06-04 | ||

| AstaTech | 30041-5/G |

3-METHYLPICOLINAMIDE |

937648-82-3 | 97% | 5/G |

$360 | 2022-06-02 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M894388-50mg |

3-Methylpicolinamide |

937648-82-3 | 97% | 50mg |

218.70 | 2021-05-17 | |

| Fluorochem | 068381-1g |

3-Methylpyridine-2-carboxamide |

937648-82-3 | 97% | 1g |

£128.00 | 2022-03-01 | |

| AstaTech | 30041-1/G |

3-METHYLPICOLINAMIDE |

937648-82-3 | 97% | 1/G |

$120 | 2022-06-02 | |

| Fluorochem | 068381-5g |

3-Methylpyridine-2-carboxamide |

937648-82-3 | 97% | 5g |

£405.00 | 2022-03-01 | |

| Ambeed | A181738-25g |

3-Methylpicolinamide |

937648-82-3 | 98% | 25g |

$1234.0 | 2024-04-16 | |

| Crysdot LLC | CD11008908-5g |

3-Methylpicolinamide |

937648-82-3 | 95+% | 5g |

$356 | 2024-07-19 |

3-METHYLPICOLINAMIDE Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Sulfuric acid ; 25 min, 80 °C; 80 °C → rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane , Water ; 18 h, 95 - 105 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 3 h, 35 - 45 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8

1.2 Reagents: Sodium hydroxide Solvents: Water ; 3 h, 35 - 45 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 8

Riferimento

- One-pot preparation method of aryl primary amide by palladium metal catalysis, China, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Potassium persulfate ; 12 h, 70 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

- Transition-metal-free synthesis of primary to tertiary carboxamides: A quick access to prodrug-pyrazinecarboxamide, Tetrahedron Letters, 2017, 58(50), 4709-4712

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Sodium hydroxide , Manganese oxide (MnO2) Solvents: Acetone , Water ; 3.5 h, rt → 70 °C

Riferimento

- Preparation of 3-methyl-2-formylaminopyridine using MnO2 as an oxidation mediator, Fujian Shifan Daxue Xuebao, 2008, 24(2), 54-56

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Acetone , Water ; 15 min, rt; rt → 50 °C; 3.5 h, 50 °C

Riferimento

- Preparation of 3-methyl-2-pyridinamine, China, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Aldoxime Catalysts: Sodium molybdate (Na2MoO4) dihydrate Solvents: Water ; 16 h, rt → reflux

Riferimento

- Efficient Mo(VI)-catalyzed hydration of nitrile with acetaldoxime, Synthetic Communications, 2014, 44(4), 474-480

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Acetone , Water ; 15 min, rt; rt → 50 °C; 3.5 h, 50 °C

Riferimento

- New synthetic method of 2-amino-3-methylpyridine, Huaxue Shijie, 2006, 47(2), 105-107

Synthetic Routes 8

Condizioni di reazione

1.1 Catalysts: Manganese oxide (MnO2) , Ruthenium Solvents: Water ; 2 h, 60 °C

Riferimento

- An efficient hydration of nitriles with ruthenium-supported heterogeneous catalyst in water under moderate conditions, Journal of Industrial and Engineering Chemistry (Amsterdam, 2021, 99, 187-195

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Aldoxime Catalysts: Nickel dichloride Solvents: Water ; 3 h, reflux

Riferimento

- The hydration of nitriles catalyzed by simple transition metal salt of the fourth period with the aid of acetaldoxime, Applied Organometallic Chemistry, 2012, 26(7), 377-382

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Sulfuric acid ; 25 min, 80 °C; 80 °C → rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7

Riferimento

- Substituted pyrrolidines and piperidines as orexin receptor antagonists and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Sodium hydroxide , Manganese oxide (MnO2) , Sodium sulfate Solvents: Acetone , Water ; 70 °C

Riferimento

- Electro-oxidized preparation of 3-methyl-2-formyl-amino pyridine by bipolar membrane, Wuli Huaxue Xuebao, 2008, 24(6), 1041-1046

3-METHYLPICOLINAMIDE Raw materials

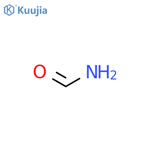

- Formamide

- 3-methylpyridine-2-carbonitrile

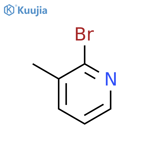

- 2-Bromo-3-methylpyridine

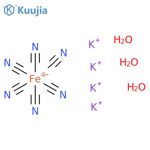

- Potassium Ferrocyanide Trihydrate

3-METHYLPICOLINAMIDE Preparation Products

3-METHYLPICOLINAMIDE Letteratura correlata

-

1. Synthesis of novel streptonigrin 2-amide derivatives with 3,3′-(phenylphosphoryl)bis(1,3-thiazolidine-2-thione)Tadayo Miyasaka,Satoshi Hibino,Yoshio Inouye,Shoshiroh Nakamura J. Chem. Soc. Perkin Trans. 1 1986 479

-

Zhaoliang Xu,Yu Hu,Lei Wang,Mingli Sun,Pinhua Li Org. Biomol. Chem. 2021 19 10112

-

Jiabin Shen,Jun Xu,Heng Cai,Chao Shen,Pengfei Zhang Org. Biomol. Chem. 2019 17 490

937648-82-3 (3-METHYLPICOLINAMIDE) Prodotti correlati

- 1175543-07-3(Threo-6'-Hydroxyustusolate C)

- 287100-87-2(Hexadecanoic-2-13C Acid)

- 1326808-83-6(4-(2-Bromobenzoyl)-8-tert-butyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 2137615-55-3(N-(3,4-dichlorophenyl)methyl-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine)

- 2639409-46-2(5-(2-bromoethyl)-1,3-thiazol-2-amine hydrobromide)

- 1415729-43-9(1,4-Dihydroxy-2-carbomethoxy-3-prenylnaphthalene-1-O-beta-glucopyranoside)

- 1807285-78-4(2-Cyano-3-hydroxymethyl-6-methylphenylacetic acid)

- 2411309-06-1(N-(5-benzyl-1-methyl-1H-imidazol-2-yl)methyl-2-chloroacetamide hydrochloride)

- 898442-30-3(9-(4-tert-butylphenyl)-2-(3-ethoxy-2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide)

- 1806041-54-2(3-Bromo-5-chloro-6-(difluoromethyl)pyridine-2-sulfonamide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:937648-82-3)3-METHYLPICOLINAMIDE

Purezza:99%

Quantità:25g

Prezzo ($):1111.0